molecular formula C9H9FN2S B3014612 2-Benzothiazoleethanamine, 6-fluoro- CAS No. 210428-33-4

2-Benzothiazoleethanamine, 6-fluoro-

Cat. No.: B3014612
CAS No.: 210428-33-4
M. Wt: 196.24
InChI Key: SYYGFKBEXGNZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzothiazoleethanamine, 6-fluoro- is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring The presence of a fluorine atom at the 6th position of the benzothiazole ring imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazoleethanamine, 6-fluoro- typically involves the condensation of 2-aminothiophenol with a fluorinated aldehyde. One common method is the reaction of 2-aminothiophenol with 6-fluorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at room temperature, leading to the formation of the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of 2-Benzothiazoleethanamine, 6-fluoro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as laccase or transition metal catalysts may be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazoleethanamine, 6-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2-Benzothiazoleethanamine, 6-fluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzothiazoleethanamine, 6-fluoro- involves its interaction with specific molecular targets. In medicinal applications, the compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Benzothiazoleethanamine: Lacks the fluorine atom, resulting in different chemical properties.

    6-Fluorobenzothiazole: Similar structure but without the ethanamine group.

    2-Aminobenzothiazole: Another benzothiazole derivative with different functional groups.

Uniqueness

2-Benzothiazoleethanamine, 6-fluoro- is unique due to the presence of both the ethanamine group and the fluorine atom. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2S/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYGFKBEXGNZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.